t-Boc-Aminooxy-pentane-azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

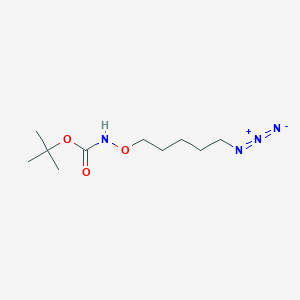

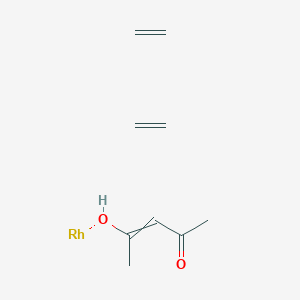

t-Boc-Aminooxy-pentane-azide: is a chemical compound widely used in bioconjugation and chemical biology applications. It consists of a pentane chain with an aminooxy functional group and an azide group, both of which are protected by the tert-butyloxycarbonyl (t-Boc) group. This compound is particularly valuable due to its ability to form stable triazole linkages through Click Chemistry reactions.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with pentane as the base structure.

Functionalization: The pentane chain is functionalized with an aminooxy group and an azide group.

Protection: The aminooxy and azide groups are protected using the t-Boc group to prevent unwanted reactions during subsequent steps.

Purification: The final product is purified to achieve a high degree of purity, typically around 98%.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while maintaining stringent quality control measures to ensure consistency and purity. Large-scale reactors and automated systems are often employed to handle the increased volume and maintain safety standards.

Types of Reactions:

Click Chemistry: The azide group in this compound can react with alkynes, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) to form stable triazole linkages.

Deprotection: The t-Boc group can be removed under mild acidic conditions to reveal the free amine.

Common Reagents and Conditions:

Click Chemistry Reactions: Copper(I) catalysts are often used in Click Chemistry reactions involving azides and alkynes.

Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used to deprotect the t-Boc group.

Major Products Formed:

Triazole Linkages: The primary product of Click Chemistry reactions involving this compound is a triazole-linked compound.

Free Amines: Deprotection of the t-Boc group yields the free amine, which can be used in further chemical modifications.

Wissenschaftliche Forschungsanwendungen

Chemistry: t-Boc-Aminooxy-pentane-azide is extensively used in the synthesis of complex molecules, particularly in the field of medicinal chemistry for drug development. Biology: It is employed in bioconjugation techniques to label biomolecules, facilitating the study of biological processes. Medicine: The compound is used in the development of targeted therapies, such as PROTACs (proteolysis targeting chimeras), which are designed to selectively degrade disease-causing proteins. Industry: this compound is utilized in the production of advanced materials and nanotechnology applications due to its ability to form stable linkages.

Wirkmechanismus

The mechanism by which t-Boc-Aminooxy-pentane-azide exerts its effects primarily involves its participation in Click Chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are highly stable and useful in various applications. The t-Boc group serves as a protective group, preventing unwanted reactions until it is selectively removed under mild acidic conditions to reveal the free amine.

Molecular Targets and Pathways:

Click Chemistry: The azide group targets alkynes, BCN, and DBCO to form triazole linkages.

Deprotection: The t-Boc group is targeted by mild acids to release the free amine.

Vergleich Mit ähnlichen Verbindungen

BCN (Bicyclo[6.1.0]nonyne): Similar to t-Boc-Aminooxy-pentane-azide, BCN is used in Click Chemistry reactions.

DBCO (Dibenzocyclooctyne): Another compound used in Click Chemistry, similar to this compound.

PEG Linkers: Polyethylene glycol (PEG) linkers are also used in bioconjugation and drug development.

Uniqueness: this compound is unique due to its combination of an aminooxy group and an azide group, both protected by the t-Boc group. This dual functionality allows for versatile applications in Click Chemistry and bioconjugation, making it a valuable tool in scientific research and industrial applications.

Eigenschaften

Molekularformel |

C10H20N4O3 |

|---|---|

Molekulargewicht |

244.29 g/mol |

IUPAC-Name |

tert-butyl N-(5-azidopentoxy)carbamate |

InChI |

InChI=1S/C10H20N4O3/c1-10(2,3)17-9(15)13-16-8-6-4-5-7-12-14-11/h4-8H2,1-3H3,(H,13,15) |

InChI-Schlüssel |

FXDQCRIZWMEXLV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NOCCCCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15337347.png)

![3-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15337354.png)

![5-Amino-2-hydroxy-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B15337445.png)